molecular formula C16H16N4OS B5758326 4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine

4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine

Cat. No. B5758326
M. Wt: 312.4 g/mol
InChI Key: DLUNPXILJUZJDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both pyrimidine and oxadiazole rings.

Mechanism of Action

The exact mechanism of action of 4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in the above-mentioned activities.
Biochemical and Physiological Effects:
Studies have shown that 4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine can have various biochemical and physiological effects, including:
1. Inhibition of bacterial growth: The compound can inhibit the growth of various bacteria by disrupting their cell membrane.
2. Induction of apoptosis: 4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine can induce programmed cell death in cancer cells.
3. Inhibition of cytokine production: The compound can inhibit the production of pro-inflammatory cytokines, which can reduce inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine in lab experiments include its potential applications in various fields, its moderate yield, and its ability to inhibit bacterial growth and induce apoptosis in cancer cells. However, the limitations include its moderate purity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are many future directions for research on 4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine, including:
1. Optimization of synthesis method: The synthesis method can be optimized to improve the yield and purity of the product.
2. Further studies on mechanism of action: More studies are needed to fully understand the mechanism of action of the compound.
3. Development of new derivatives: New derivatives of 4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine can be synthesized and tested for their potential applications.
4. In vivo studies: In vivo studies can be conducted to determine the toxicity and pharmacokinetics of the compound.
Conclusion:
In conclusion, 4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine is a synthetic compound that has potential applications in various fields. Its synthesis method involves a multistep process, and it has shown promising results in antimicrobial, anticancer, and anti-inflammatory activities. Further studies are needed to fully understand its mechanism of action and to develop new derivatives for potential applications.

Synthesis Methods

The synthesis of 4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine involves a multistep process. The starting materials are 4,6-dimethyl-2-thiouracil and 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carbaldehyde. The reaction proceeds via the formation of a Schiff base intermediate, which is then reduced to yield the final product. The yield of the product is moderate, but the purity can be improved by recrystallization.

Scientific Research Applications

4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine has been studied for its potential applications in various fields. It has shown promising results in the following areas:
1. Antimicrobial activity: 4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine has shown significant antimicrobial activity against both gram-positive and gram-negative bacteria.
2. Anticancer activity: Studies have shown that 4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine has potential anticancer activity by inducing apoptosis in cancer cells.
3. Anti-inflammatory activity: 4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-10-4-6-13(7-5-10)15-19-14(21-20-15)9-22-16-17-11(2)8-12(3)18-16/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUNPXILJUZJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.